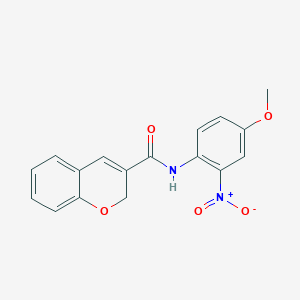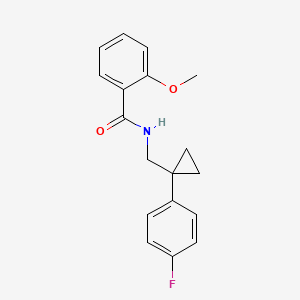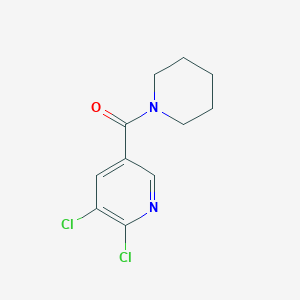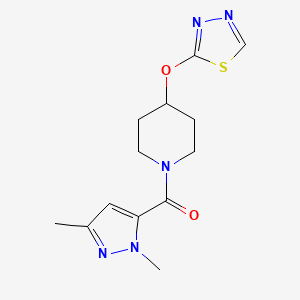
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a cyclopropyl group, an azetidine ring, and a phenyl ring with an ethylthio substituent .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, the core structure of this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry. They have been incorporated into polymers for use in solar cells .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry. They have a wide range of applications in this field .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation. They are used to create complex structures by joining two molecules together .
Chemical Biology
1,2,3-Triazoles are used in chemical biology. They are used in the study of biological systems using the tools and methods of chemistry .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone, also known as 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole, primarily targets the Von Hippel-Lindau (VHL) protein . The VHL protein is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that regulates cellular responses to low oxygen conditions .
Mode of Action
The compound 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole interacts with its target, the VHL protein, by binding to its active site . This interaction inhibits the function of the VHL protein, leading to an accumulation of HIF in the cell . As a result, the cell responds as if it were in a low-oxygen environment, even when oxygen is plentiful .
Biochemical Pathways
The action of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, recognized by VHL, and subsequently degraded . When the compound inhibits VHL, HIF accumulates and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole’s action include the upregulation of genes involved in angiogenesis, erythropoiesis, and glycolysis . This can lead to increased blood vessel formation, red blood cell production, and a shift in cellular metabolism .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 4-cyclopropyl-1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole include the presence of other drugs, the pH of the body’s tissues, and the individual’s metabolic rate . For example, the presence of other drugs could lead to drug-drug interactions, altering the compound’s efficacy .
Eigenschaften
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-2-23-16-6-4-3-5-14(16)17(22)20-9-13(10-20)21-11-15(18-19-21)12-7-8-12/h3-6,11-13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYAHEBIMJKNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-(ethylthio)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

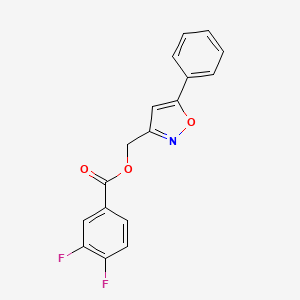
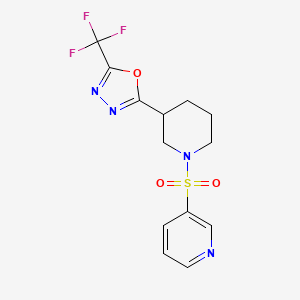
![N-cyclohexyl-2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2564418.png)
![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylpropanamide](/img/structure/B2564420.png)
![1-(4-Chlorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2564421.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564422.png)

